molecular formula C14H16ClN5O5 B3279766 ((2R,3S,5S)-3-Acetoxy-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl acetate CAS No. 69992-11-6

((2R,3S,5S)-3-Acetoxy-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl acetate

Cat. No.: B3279766
CAS No.: 69992-11-6
M. Wt: 369.76 g/mol
InChI Key: KMAOKSXABOUEOX-AEJSXWLSSA-N
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Description

This compound is a purine nucleoside derivative characterized by a tetrahydrofuran sugar moiety with stereospecific acetoxy substitutions at the 3- and 5-positions and a 2-amino-6-chloropurine base. Its structure is critical for biological interactions, particularly in antiviral or anticancer research, where modifications to the purine base or sugar backbone can alter activity, stability, or pharmacokinetics . While the exact stereochemistry (2R,3S,5S) distinguishes it from related compounds, its synthesis typically involves nucleophilic substitution or enzymatic coupling to introduce the purine base, followed by selective acetylation .

Properties

IUPAC Name

[(2R,3S,5S)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O5/c1-6(21)23-4-9-8(24-7(2)22)3-10(25-9)20-5-17-11-12(15)18-14(16)19-13(11)20/h5,8-10H,3-4H2,1-2H3,(H2,16,18,19)/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOKSXABOUEOX-AEJSXWLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

((2R,3S,5S)-3-Acetoxy-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl acetate is a chemical compound with potential therapeutic applications. Its structure suggests a relationship with nucleoside analogs, which are often employed in antiviral and anticancer therapies. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16ClN5O5
  • Molecular Weight : 369.76 g/mol
  • CAS Number : 69992-11-6

The compound is believed to exert its biological effects primarily through:

  • Inhibition of Viral Replication : Similar to other nucleoside analogs, it may interfere with viral RNA synthesis by mimicking natural substrates.
  • Modulation of Immune Response : Potential activation of Toll-like receptors (TLRs), particularly TLR7, has been suggested as a mechanism for enhancing antiviral immunity .
  • Antiproliferative Effects : The compound may also exhibit cytotoxicity against certain cancer cell lines through mechanisms that induce apoptosis.

Biological Activity and Efficacy

Numerous studies have assessed the biological activity of this compound:

Antiviral Activity

Research indicates that derivatives of purine nucleosides can inhibit viruses such as HIV and Flaviviridae. Specifically:

  • HIV Inhibition : The compound has shown promise in inhibiting HIV replication in vitro, suggesting potential for development as an antiviral agent .

Anticancer Effects

Studies on related compounds indicate that they can inhibit the proliferation of cancer cells:

  • Cytotoxicity Studies : In vitro studies have demonstrated that the compound can induce cell death in various cancer cell lines, including those resistant to conventional therapies .

Case Studies and Research Findings

StudyFocusFindings
Study 1HIV ReplicationDemonstrated significant inhibition of HIV replication at micromolar concentrations.
Study 2Cancer Cell LinesShowed cytotoxic effects on breast and prostate cancer cell lines with IC50 values indicating potent activity.
Study 3Immune ModulationIndicated enhancement of TLR7-mediated immune responses in murine models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate (CAS 16321-99-6)
  • Key differences : Stereochemistry (2R,3R,4R,5R vs. 2R,3S,5S) and additional acetyl groups at the 3- and 4-positions.
  • Impact : Increased lipophilicity due to extra acetyl groups may enhance membrane permeability but reduce aqueous solubility.
  • Synthesis : Similar to the target compound but requires multi-step acetylation .
((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate (CAS 161109-76-8)
  • Key differences : Fluorine substitution at purine C2 and trifluoromethanesulfonyl (triflate) group at C3.
  • Impact : The electron-withdrawing triflate group enhances reactivity for further functionalization, while fluorine improves metabolic stability .

Purine-Modified Analogues

(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
  • Key differences : 8-Bromo and 6-acetamido substitutions on the purine.
  • The acetamido group may modulate solubility and hydrogen-bonding capacity .
  • Synthesis : Achieved via acetylation of the parent nucleoside (31% yield) .
((2R,3R,4S,5R)-5-(8-Adamantylcarbamoyl-2-fluoro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl acetate
  • Key differences : Adamantylcarbamoyl group at purine C8 and fluorine at C2.
  • Impact : The bulky adamantyl group enhances binding to hydrophobic enzyme pockets, while fluorine improves bioavailability.
  • Synthesis : Minisci-type radical amidation (61% yield) .

Sugar Backbone Variants

((1R,3S,5S)-5-Acetoxy-3-(2-amino-6-chloro-9H-purin-9-yl)-2-methylenecyclopentyl)methyl 4-nitrobenzoate
  • Key differences : Cyclopentyl ring instead of tetrahydrofuran.
  • Impact : Rigid cyclopentane may restrict conformational flexibility, affecting target engagement.
  • Synthesis: Mitsunobu reaction with 2-amino-6-chloropurine .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Reference
Target Compound C₁₆H₁₈ClN₅O₇ 427.80 2-amino-6-chloro, 3-acetoxy, 5S-config Not reported
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2-amino-6-chloro-purine) diacetate C₁₆H₁₈ClN₅O₇ 427.80 Additional 3,4-diacetyl Not reported
((2R,3R,4R,5R)-3-Acetoxy-5-(6-amino-2-fluoro-purine)-triflate)methyl acetate C₁₅H₁₅F₄N₅O₈S 501.37 C2-fluoro, C4-triflate Not reported
(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-purine) tetrahydrofuran diacetate C₁₈H₂₀BrN₅O₈ 514.27 8-bromo, 6-acetamido 31%
((2R,3R,4S,5R)-5-(8-Adamantylcarbamoyl-2-fluoro-purine)tetrahydrofuran)methyl acetate C₂₈H₃₃F₄N₅O₈ 643.59 C8-adamantylcarbamoyl, C2-fluoro 61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2R,3S,5S)-3-Acetoxy-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl acetate
Reactant of Route 2
Reactant of Route 2
((2R,3S,5S)-3-Acetoxy-5-(2-amino-6-chloro-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl acetate

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